2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14;/h1-5,8-9H,6-7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYPNOYHLYNNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to an amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role in the development of new therapeutic agents. Its structural similarity to other bioactive compounds allows it to interact with various biological targets.
Case Study: Antidepressant and Anxiolytic Effects
Research has indicated that derivatives of pyrazole-containing compounds exhibit significant anxiolytic effects. For instance, studies have demonstrated that similar compounds can modulate the benzodiazepine and nicotinic pathways, leading to anxiolytic-like effects in animal models. These findings suggest that 2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride may possess similar properties, warranting further investigation into its potential as an anxiolytic agent .
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for studying neurological disorders.
Research Insights
Recent studies have focused on the synthesis of related pyrazole derivatives that have shown promise in treating anxiety and depression. The pharmacological evaluation of these compounds often involves behavioral tests such as the elevated plus maze and light-dark box tests, which assess anxiety levels in rodents . The ability of these compounds to influence sleep patterns and behavior highlights their potential therapeutic applications.
Biochemical Probes
Due to its unique structure, this compound can serve as a biochemical probe in various assays.
Applications in Enzyme Inhibition Studies
Compounds similar to this one have been utilized to study enzyme inhibition mechanisms. For example, they can be tested against various enzymes involved in metabolic pathways or disease processes, providing insights into their inhibitory effects and potential therapeutic benefits .
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
*Note: Molecular weights are calculated based on provided formulas or inferred from structural data.
Key Differences and Implications
The propanamide chain in the compound from introduces a longer, more flexible backbone, which may affect membrane permeability .
Substituent Effects :
- Halogenation : Chlorine () and fluorine () substituents enhance lipophilicity and metabolic stability. For example, the difluoromethyl group in ’s compound could improve bioavailability compared to the target’s unsubstituted pyrazole .
- Methoxy Groups : The methoxy-substituted analog () likely exhibits increased solubility in polar solvents due to its electron-donating properties .
Salt Forms :
- Dihydrochloride salts () may offer superior aqueous solubility compared to the target’s single hydrochloride, critical for formulation in drug delivery systems .
Biological Activity
2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride, also known by its CAS number 2193067-34-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anxiolytic, and other pharmacological effects based on diverse studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNCl |
| Molar Mass | 255.72 g/mol |
| CAS Number | 2193067-34-2 |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
- Mechanism of Action : The presence of the pyrazole moiety is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death.
Anxiolytic Activity
Another area of interest is the compound's potential anxiolytic effects. A related study evaluated a structurally similar compound and found promising results regarding anxiety reduction.
Study Overview:
- Methodology : The pharmacological evaluation included tests such as the elevated plus maze and light-dark box tests.
- Results : The tested compound showed significant anxiolytic-like effects, reducing latency to sleep and increasing overall duration of sleep in sodium pentobarbital-induced sleep tests .
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects. The compound has been noted for potential toxicity:
| Toxicity Type | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
Case Studies
Several case studies have documented the effects of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study involving a series of pyrazole derivatives showed that modifications in the chemical structure significantly influenced antibacterial potency, suggesting a structure-activity relationship that could be exploited for drug design .
- Behavioral Studies : In behavioral pharmacology, compounds similar to this compound were tested for their effects on anxiety-related behaviors in animal models, demonstrating efficacy comparable to established anxiolytics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Design of Experiments (DoE) : Use statistical methods to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables .
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to predict feasible pathways and transition states, as demonstrated by ICReDD’s computational-experimental feedback loop .
- Purification : Recrystallization in ethanol or similar solvents is effective for isolating high-purity products, as shown in pyrazole derivative syntheses .
Q. How can structural characterization of this compound confirm its purity and molecular configuration?
- Methodological Answer :
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds between phenolic OH and pyrazole N atoms) to confirm stereochemistry .
- NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and coupling patterns to verify substitution patterns .
- HPLC/MS : Monitor purity (>95%) and detect impurities using reverse-phase chromatography with UV/vis or mass detection .
Q. What safety protocols are critical when handling this hydrochloride salt in aqueous or high-temperature conditions?
- Methodological Answer :
- Lab Safety Compliance : Follow institutional Chemical Hygiene Plans (e.g., 100% score on safety exams, proper PPE, fume hood use) .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis, as recommended for similar hydrochloride salts .
Advanced Research Questions
Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the compound’s stability and reactivity in different solvents?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (DMSO) vs. protic (ethanol) solvents to assess hydrogen bonding’s impact on reaction kinetics. Intramolecular H-bonds in pyrazoles can reduce solvent accessibility, stabilizing intermediates .
- MD Simulations : Model solvent interactions using software like Gaussian or Schrödinger to predict solvation effects .
Q. What computational strategies can predict the compound’s bioactivity or receptor binding affinity prior to in vitro testing?
- Methodological Answer :
- Molecular Docking : Use AutoDock or GOLD to simulate binding to targets (e.g., serotonin receptors, inferred from pyrazole bioactivity studies) .
- QSAR Models : Train models on pyrazole derivatives’ logP and Hammett constants to predict ADMET properties .
Q. How can contradictory data in reaction yields or biological activity be resolved using statistical or mechanistic analyses?
- Methodological Answer :
- Statistical Validation : Apply ANOVA to identify outliers or confounding variables in DoE datasets .
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) or in situ IR spectroscopy to trace reaction pathways and resolve ambiguities .
Q. What are the best practices for integrating this compound into multi-step syntheses while minimizing side reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
